

comparing the gut microbiomes of different mummy populations

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A Comparative Analysis of Gut Microbiomes in Diverse Mummy Populations

The study of ancient gut microbiomes offers a unique window into the diet, health, and evolutionary history of our ancestors. By analyzing the preserved gut contents of mummies from different geographical locations and time periods, researchers can reconstruct and compare these ancient microbial ecosystems. This guide provides a comparative overview of the gut microbiomes of notable mummy populations, including Ötzi the Iceman, South American Inca mummies, and Italian nobility from the Renaissance period.

Quantitative Microbial Composition

The following table summarizes the available quantitative data on the gut microbiome composition of different mummy populations. It is important to note that direct comparisons can be challenging due to variations in preservation, sample type (gut tissue vs. paleofeces), and analytical methodologies across different studies.



Mummy Population	Sample Type	Predominant Bacterial Taxa (Relative Abundance)	Key Findings
Ötzi the Iceman (c. 3300 BCE)	Intestinal Contents	- Helicobacter pylori (present, virulent strain) - Prevotella copri (contained three of four ancient clades) - Clostridium spp.[1] - Pseudomonas spp.[2]	- Presence of a pathogenic H. pylori strain suggests he may have experienced gastric issues.[3] - The P. copri profile is more similar to non-Westernized modern populations, suggesting a significant shift in the gut microbiome with industrialization.
Pre-Columbian Andean Mummies (10th-15th centuries AD)	Mummified Gut and Paleofeces	- Gut: Firmicutes (dominant), with Clostridium spp. comprising up to 96.2%.[1][4] - Paleofeces: Firmicutes (dominant), with Turicibacter spp. representing up to 89.2%.[4] - Other notable orders: Bacillales, Clostridiales.[5][6]	- Identification of DNA from pathogens such as Trypanosoma cruzi (Chagas disease) and Human Papillomavirus (HPV).[1][4] - Presence of putative antibiotic-resistance genes, suggesting that such genes existed prior to the widespread use of antibiotics.[1][4]
Inca Mummies (14th- 15th centuries AD)	Mummified Gut	- By 16S rRNA sequencing: High representation of Clostridiales (up to 99.6% in one	- Lower bacterial diversity compared to Italian nobility mummies.[7] - Higher proportion of putative



mummy).[7] - By antibiotic-resistance shotgun genes compared to metagenomics: the Italian mummies, Clostridiales (4.9-possibly due to 33.8%), greater environmental exposure.[7] Chlamydiales, Verrucomicrobiales,

Italian Nobility Mummies (15th-16th

centuries AD)

Mummified Gut

dominant order across all individuals. Taxa included
Alteromonadales,
Bifidobacteriales,
Flavobacteriales,
Rhodobacteriales,
Sphingobacteriales,
and Xanthomonadales in low abundances.[7]
- By shotgun metagenomics:
Clostridiales (4.9-33.8%),
Sphingobacteriales,

Chlamydiales,

Verrucomicrobiales, and Lactobacillales.[7]

and Lactobacillales.[7]

- By 16S rRNA

sequencing: More diverse, no single

- Higher bacterial diversity compared to the Inca mummies.[7] - Fungal communities were also identified, with Aspergillus being the most abundant genus.[8]

Experimental Protocols

The analysis of ancient gut microbiomes requires specialized techniques to handle highly degraded DNA and prevent contamination. Below are detailed methodologies for the key experiments involved.



Ancient DNA (aDNA) Extraction from Mummified Gut Contents

- Decontamination: The exterior of the mummified tissue is decontaminated to remove modern environmental and handling-related DNA. This is typically achieved by UV irradiation and washing with a bleach solution. A thin outer layer of the tissue is then removed using a sterile scalpel.
- Sample Pulverization: A small piece of the internal tissue is excised and pulverized into a fine powder, often under cryogenic conditions using a freezer mill to preserve the fragile DNA.
- Lysis: The powdered sample is incubated in a lysis buffer containing enzymes (e.g., proteinase K) and detergents to break down cells and release DNA. The incubation is often performed overnight at a controlled temperature with gentle agitation.
- DNA Purification: The DNA is purified from the lysate using silica-based columns or magnetic beads that selectively bind DNA. This step is crucial for removing inhibitors that are common in ancient samples and can interfere with downstream enzymatic reactions.
- Elution: The purified DNA is eluted from the silica matrix in a small volume of a low-salt buffer.

16S rRNA Gene Amplicon Sequencing

- PCR Amplification: The hypervariable regions of the 16S rRNA gene are amplified from the extracted aDNA using universal primers. Due to the fragmented nature of aDNA, primers targeting shorter regions (e.g., V3, V4) are often used.
- Library Preparation: The PCR products are used to construct a sequencing library. This involves ligating adapters to the ends of the amplicons, which are necessary for sequencing on a high-throughput platform (e.g., Illumina).
- Sequencing: The library is sequenced to generate millions of short DNA reads.
- Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality sequences and chimeras. The remaining sequences are then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and classified against a



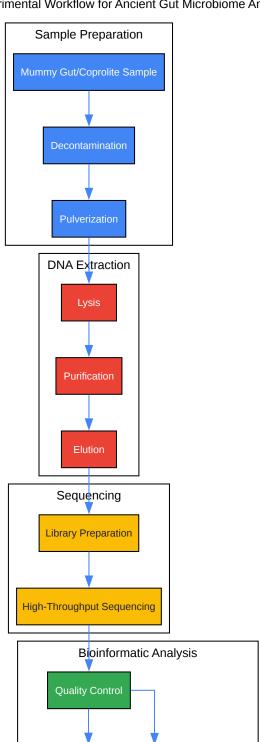
reference database (e.g., Greengenes, SILVA) to determine the taxonomic composition of the microbiome.

Shotgun Metagenomic Sequencing

- Library Preparation: A DNA library is constructed directly from the extracted aDNA without a PCR amplification step. This allows for the analysis of the entire genomic content of the microbiome.
- Sequencing: The library is sequenced using a high-throughput sequencer to generate a large volume of short reads.
- Bioinformatic Analysis: The sequencing reads are quality-filtered and then analyzed using
 various tools. For taxonomic profiling, reads can be mapped to a reference genome
 database or classified using k-mer based approaches. For functional analysis, the reads are
 assembled into longer contigs, and genes are predicted and annotated against functional
 databases (e.g., KEGG, CAZy).

Visualizations Experimental Workflow for Ancient Gut Microbiome Analysis





Experimental Workflow for Ancient Gut Microbiome Analysis

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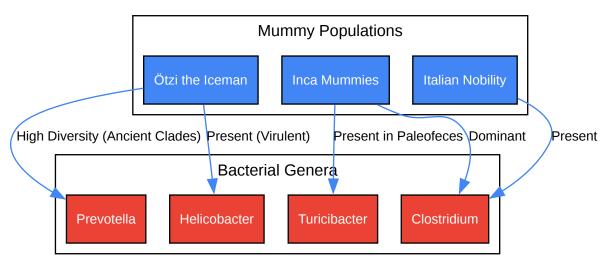
Caption: A flowchart illustrating the key steps in the analysis of ancient gut microbiomes.

Taxonomic Profiling



Comparative Prevalence of Key Bacterial Genera

Comparative Prevalence of Key Bacterial Genera



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